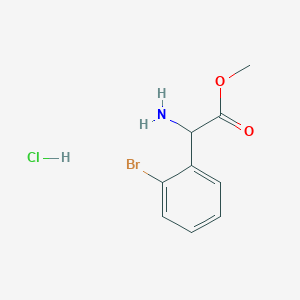

Methyl amino(2-bromophenyl)acetate hydrochloride

CAS No.: 1219408-44-2

Cat. No.: VC8060048

Molecular Formula: C9H11BrClNO2

Molecular Weight: 280.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219408-44-2 |

|---|---|

| Molecular Formula | C9H11BrClNO2 |

| Molecular Weight | 280.54 g/mol |

| IUPAC Name | methyl 2-amino-2-(2-bromophenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H |

| Standard InChI Key | YBWCLPWBSZSUQA-UHFFFAOYSA-N |

| SMILES | COC(=O)C(C1=CC=CC=C1Br)N.Cl |

| Canonical SMILES | COC(=O)C(C1=CC=CC=C1Br)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-bromophenyl group attached to a glycine backbone, esterified with a methyl group and stabilized as a hydrochloride salt. Its molecular formula is , with a molecular weight of 280.55 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | COC(=O)C(C1=CC=CC=C1Br)N.Cl |

| InChI | InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H |

| InChIKey | YBWCLPWBSZSUQA-UHFFFAOYSA-N |

Physical Properties

-

Melting Point: 205–208°C (decomposition observed in analogous compounds) .

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water .

-

Storage: Requires inert atmosphere and refrigeration (2–8°C) to prevent degradation .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via esterification of 2-bromophenylglycine with methanol in the presence of hydrochloric acid . Alternative methods include:

-

Amination of Methyl 2-(2-bromophenyl)acetate: Reacting the ester precursor with ammonia or ammonium salts under acidic conditions .

-

Chiral Resolution: Enantioselective synthesis using chiral catalysts to isolate the (R)- or (S)-isomers, as demonstrated in related bromophenyl derivatives .

Industrial-Scale Optimization

Industrial production emphasizes cost-effective catalysis and purification via recrystallization. Yields exceeding 80% are achievable with optimized reaction temperatures (40–60°C) and stoichiometric HCl control .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Asenapine Analogs: Serves as a key precursor in synthesizing 2,3,3a,12b-tetradehydro asenapine, a degradation product of the antipsychotic drug asenapine .

-

Chiral Building Blocks: Its enantiomers [(R) and (S)] are utilized in asymmetric synthesis of bioactive molecules targeting neurological disorders .

Organic Chemistry

-

Peptide Mimetics: The bromophenyl group enhances steric bulk, making the compound valuable in designing peptide analogs with improved metabolic stability .

-

Cross-Coupling Reactions: Acts as a substrate in Suzuki-Miyaura couplings for introducing aryl bromides into complex architectures .

Research Advancements

Structural Modifications

Recent studies explore substituting the bromine atom with other halogens (e.g., Cl, I) to modulate electronic properties. For example, the chlorophenyl analog (CAS 212838-70-5) shows enhanced reactivity in palladium-catalyzed aminations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume